molecular formula C7H11N3O2 B13313707 (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13313707
M. Wt: 169.18 g/mol
InChI Key: KKWXCMHYUSBBBT-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid (CAS: 1843352-82-8) is a non-proteinogenic amino acid derivative featuring a methyl-substituted imidazole ring at the β-position of the propanoic acid backbone. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . The compound is chiral, with the (3S)-configuration critical for its stereospecific interactions in biological systems.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m0/s1

InChI Key

KKWXCMHYUSBBBT-YFKPBYRVSA-N

Isomeric SMILES

CN1C=CN=C1[C@H](CC(=O)O)N

Canonical SMILES

CN1C=CN=C1C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazolines.

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the amino and propanoic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their activity.

Comparison with Similar Compounds

Key Properties :

  • Hazards : Classified with the signal word "Warning" (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
  • Applications: Primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its structural mimicry of natural amino acids.

Comparison with Similar Compounds

The compound is part of a broader family of imidazole-containing amino acid derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Positional Isomers of Methylimidazole-Substituted Propanoic Acids

Variations in the position of the methylimidazole substituent significantly alter physicochemical and biological properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Imidazole Substituent Position Key Differences
(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid 1843352-82-8 C₇H₁₁N₃O₂ 169.18 2-yl Reference compound; moderate polarity due to 2-yl substitution .
2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid 332-80-9 C₇H₁₁N₃O₂ 169.18 4-yl 4-yl substitution alters hydrogen-bonding capacity; may exhibit distinct receptor affinity .
(3S)-3-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid 1841219-81-5 C₇H₁₁N₃O₂ 169.18 5-yl Similar to carnosine (imidazole-5-yl), but lacks the peptide backbone .

Impact of Substituent Position :

  • 2-yl vs.
  • 5-yl vs. 2-yl: The 5-yl substitution mimics histidine derivatives like carnosine, but the absence of an amide bond in the target compound reduces metabolic stability .

Halogen-Substituted Derivatives

Introduction of halogens modifies lipophilicity and bioactivity.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Key Differences
(3S)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid 70470-95-0 C₇H₁₀ClN₃O₂ 204.63 5-chloro-2-yl Chlorine increases lipophilicity (ClogP +0.5) and may enhance blood-brain barrier penetration .

Chlorine Effect :

  • The chloro-substituted derivative’s higher molecular weight and lipophilicity could improve binding to hydrophobic enzyme pockets but may also elevate toxicity risks .

Functional Analogs: Carnosine and Peptide Derivatives

Carnosine, a dipeptide, shares structural motifs but differs in backbone complexity.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Key Differences
Carnosine 305-84-0 C₉H₁₄N₄O₃ 226.23 β-Alanine-L-histidine dipeptide Broader therapeutic applications (antioxidant, anti-glycation) but shorter half-life due to peptidase susceptibility .
(2R,3S)-2-(Fmoc-amino)-3-(1-methyl-1H-imidazol-2-yl)propanoic acid - C₂₅H₂₁N₃O₄ 399.45 Fmoc-protected Used in solid-phase peptide synthesis; increased steric hindrance reduces reactivity compared to the unprotected target compound .

Peptide vs. Non-Peptide:

  • Carnosine’s amide bond enables chelation of metal ions, whereas the target compound’s simpler structure favors modular synthetic applications .

Biological Activity

(3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, also known by its CAS number 1843352-82-8, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is C7H11N3O2C_7H_{11}N_3O_2, with a molecular weight of 169.18 g/mol. The compound features an imidazole ring, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including receptors and transporters. Notably, it has been studied for its role in:

  • Neurotransmission : The compound may influence neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission.
  • Transport Mechanisms : Research indicates that it may interact with L-type amino acid transporters, which are critical for the uptake of essential amino acids across cell membranes .

Antiviral and Antimicrobial Properties

Recent studies have highlighted the potential antiviral and antimicrobial activities of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid and related compounds. For instance:

  • Antiviral Activity : Compounds with similar structures have shown effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) .
Compound TypeActivity
Neuraminidase InhibitorsEffective against influenza viruses
Antiviral AgentsActive against HSV-1

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been investigated. It has been suggested that derivatives may exhibit anti-inflammatory properties by inhibiting key inflammatory pathways .

Case Studies

Several studies have documented the biological effects of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid and its analogs:

  • Inhibition Studies : In vitro studies demonstrated that this compound can inhibit specific enzyme activities linked to viral replication and inflammation.
  • Cell Line Studies : Research involving human cancer cell lines showed that certain derivatives could induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Q & A

Q. How does modifying the imidazole substituents affect the compound's pharmacokinetic profile in preclinical models?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., –CF3_3) on the imidazole ring increases plasma half-life in murine models by reducing CYP450 metabolism. However, bulky substituents (e.g., –CH2_2Ph) lower blood-brain barrier penetration, as shown by microdialysis studies .

Data Contradiction Analysis

  • Substitution Selectivity : Early syntheses reported poor S-2 selectivity due to methimazole’s ambident nucleophilicity. Later work resolved this by steric and electronic tuning, achieving >90% S-2 substitution .
  • Biological Activity : Discrepancies in enzyme inhibition studies (e.g., diaminopimelic acid dehydrogenase) arise from differences in imidazole protonation states (pKa ~6.9) across assay pH conditions .

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